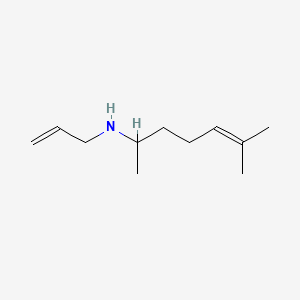

N-Allyl-1,5-dimethyl-4-hexenylamine

説明

N-Allyl-1,5-dimethyl-4-hexenylamine is an aliphatic amine featuring an allyl group, two methyl substituents at positions 1 and 5, and a hexenyl backbone. This article compares N-Allyl-1,5-dimethyl-4-hexenylamine with these analogs, focusing on synthesis, hazards, and biological activity where data is available.

特性

CAS番号 |

4730-16-9 |

|---|---|

分子式 |

C11H21N |

分子量 |

167.29 g/mol |

IUPAC名 |

6-methyl-N-prop-2-enylhept-5-en-2-amine |

InChI |

InChI=1S/C11H21N/c1-5-9-12-11(4)8-6-7-10(2)3/h5,7,11-12H,1,6,8-9H2,2-4H3 |

InChIキー |

DZDMCNWRZMNEGT-UHFFFAOYSA-N |

正規SMILES |

CC(CCC=C(C)C)NCC=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-1,5-dimethyl-4-hexenylamine can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This method utilizes palladium catalysts to activate N-allyl imines, followed by nucleophilic attack by glycinates to deliver vicinal diamino derivatives . The reaction conditions typically involve mild temperatures and the use of chiral ligands to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of N-Allyl-1,5-dimethyl-4-hexenylamine may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N-Allyl-1,5-dimethyl-4-hexenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: H2/Ni, H2/Rh, Na/NH3

Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include allylic alcohols, diols, and various substituted amines, depending on the specific reagents and conditions used.

科学的研究の応用

N-Allyl-1,5-dimethyl-4-hexenylamine has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of N-Allyl-1,5-dimethyl-4-hexenylamine involves its interaction with various molecular targets and pathways. For example, in allylic bromination reactions, the compound undergoes radical substitution at the allylic position, facilitated by reagents like N-bromosuccinimide (NBS) in the presence of light . This reaction mechanism involves the formation of an allylic radical intermediate, which then reacts with bromine to form the final product.

類似化合物との比較

Comparison with Structurally Similar Compounds

4-N-Hexylbenzylamine

- Structure : Benzene ring with a hexyl chain and a benzylamine group (C₁₃H₂₁N) .

- Synthesis: Not detailed in the evidence, but likely involves alkylation or reductive amination.

- Hazards: No classified physical, health, or environmental hazards under EC1272/08 Regulation. Precautionary measures include avoiding inhalation and skin contact due to insufficient toxicological data .

- Applications: Potential intermediate in organic synthesis, though biological activity is uncharacterized.

N-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine (Compound 4)

- Structure : Camphor-derived bicyclic imine with an allyl group (C₁₃H₂₀N) .

- Synthesis :

- Biological Activity :

- Applications : Key intermediate for drug discovery, leveraging camphor’s medicinal chemistry relevance .

(E)-1,7,7-Trimethyl-N-(prop-2-yn-1-yl)bicyclo[2.2.1]heptan-2-imine (Compound 5)

- Structure : Similar to Compound 4 but with a propargyl group (C₁₃H₁₈N) .

- Synthesis :

- Biological Activity :

- Applications : Versatile building block for bioactive compound synthesis .

Comparative Analysis Table

Key Research Findings

- Synthetic Efficiency : Camphor-derived imines (Compounds 4 and 5) demonstrate high yields (>90%) under solvent-free conditions, suggesting scalability for industrial applications .

- Bioactivity Trends : Propargyl-substituted derivatives (Compound 5) exhibit marginally better anti-parasitic activity than allyl analogs (Compound 4), highlighting substituent effects on potency .

- Safety Profile : 4-N-Hexylbenzylamine’s unclassified hazards contrast with the camphor derivatives, whose toxicological data remain understudied .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。